tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2,6-dichloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJNEIRMCHDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Substrate : (2,6-Dichloropyridin-3-yl)methanamine hydrochloride (CAS 120739-71-1).
-
Reagents : Boc anhydride (Boc₂O), base (e.g., triethylamine, DMAP), solvent (THF, DCM).
-
Procedure :
-
Dissolve the amine hydrochloride in anhydrous THF or DCM.
-
Add Boc₂O (1.1–1.5 equiv) and a catalytic amount of DMAP.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
-
Key Data
Mechanistic Insight : Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by the base.
Functionalization of 2,6-Dichloropyridine Derivatives
Alternative routes involve modifying pre-functionalized pyridine intermediates.
Chlorination of 2-Chloropyridine
A precursor to 2,6-dichloropyridine is synthesized via high-temperature chlorination:
Key Data
Limitation : Requires rigorous exclusion of catalysts to avoid polychlorinated byproducts.
Introduction of Methylamine Group
The methylamine moiety is introduced via reductive amination or nucleophilic substitution.
Example Pathway:
-
Formylation : 2,6-Dichloropyridine → 3-formyl-2,6-dichloropyridine.
-
Reductive Amination :
Lithiation-Iodination Followed by Boc Protection
A multistep approach modifies halogenated pyridines (e.g., 6-chloro-4-iodopyridin-3-yl derivatives) before Boc protection:
Step 1: Iodination of tert-Butyl (6-Chloropyridin-3-yl)carbamate
-
Substrate : tert-Butyl (6-chloropyridin-3-yl)carbamate.
-
Reagents : n-BuLi, I₂, THF, TMEDA.
-
Conditions : -78°C, 4 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Boc Protection | High purity, straightforward | Requires pre-synthesized amine | 85–90% |
| Chlorination | Scalable for precursor synthesis | Harsh conditions, long reaction time | 84% |
| Lithiation-Iodination | Enables functionalization at specific sites | Low yield, complex purification | 32.3% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate:
Research indicates that tert-butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate may exhibit notable biological activities. Compounds with similar structures have been studied for their interactions with biological targets, including receptors and enzymes, which could lead to pharmacological effects. Preliminary studies suggest that this compound may interact with specific targets, offering potential therapeutic benefits in treating various diseases.
Case Studies:
- Binding Affinity Studies: Interaction studies have been conducted to assess the binding affinity of this compound with various biological receptors. Molecular docking simulations provide insights into its binding properties, indicating potential efficacy as a therapeutic agent.
- Pharmacological Effects: Similar compounds have shown effectiveness in preclinical models for conditions such as pain management and anxiety disorders. The structural similarities suggest that this compound might share these beneficial properties .
Organic Synthesis
Intermediate in Chemical Reactions:
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations typical of carbamates, making it valuable in the development of other chemical entities.
Synthesis Pathways:
The synthesis of this compound typically involves multiple steps, including:
- Starting Materials: Utilizing tert-butyl carbamate and 2,6-dichloropyridine derivatives.
- Reaction Conditions: Conducting reactions under controlled environments (e.g., low temperatures and inert atmospheres) to ensure high yields and purity of the final product .
Future Directions and Research Opportunities
The ongoing exploration of this compound presents numerous opportunities for future research:
- Expanded Pharmacological Testing: Investigating its efficacy across a broader range of diseases and conditions.
- Mechanistic Studies: Detailed studies on its mechanism of action could elucidate how it interacts with specific biological targets.
- Synthetic Optimization: Improving synthetic routes to increase yield and reduce costs could facilitate its use in larger-scale applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate with key structural analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Substituent Variations
Reactivity and Functional Group Influence
- Electron-Withdrawing Effects : The 2,6-dichloro substitution in the target compound creates a strong electron-deficient pyridine ring, enhancing reactivity toward nucleophilic aromatic substitution (e.g., amination, hydroxylation). In contrast, bromine in the 6-bromo-2-chloro analog (CAS 1142192-48-0) improves leaving-group capacity for metal-catalyzed cross-coupling .
- Solubility and Stability : Methoxy and hydroxy substituents (e.g., in and ) increase polarity and aqueous solubility but may reduce stability under acidic or oxidative conditions. The tert-butyl carbamate group universally enhances stability during synthetic steps .
- Synthetic Utility : The boronate ester derivative (CAS 2716849-15-7) is tailored for Suzuki-Miyaura coupling, a critical reaction in constructing biaryl systems . The target compound’s dichloro substitution could similarly facilitate Pd-mediated reactions but with distinct regioselectivity.
Commercial and Industrial Relevance
Biological Activity
tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, characterized by a tert-butyl group linked to a carbamate moiety and a dichloropyridine ring, which may contribute to its diverse biological effects.
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : Approximately 277.15 g/mol
- Structure : The compound consists of a pyridine ring substituted at the 2 and 6 positions with chlorine atoms, enhancing its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the areas of medicinal chemistry and agrochemicals. Its derivatives have shown efficacy against multiple biological targets, making it a valuable scaffold for drug discovery.
Potential Pharmacological Effects
- Neuroprotective Activity : Compounds with similar structures have been investigated for their neuroprotective properties, indicating that this compound may also have applications in treating neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity, potentially through inhibition of specific pathways involved in inflammation .
- Antimicrobial Properties : Its derivatives are being explored for antimicrobial applications, particularly against fungal pathogens .
The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets. The carbamate group serves as a protective moiety in synthetic chemistry, allowing selective reactions while maintaining stability. Additionally, the dichloropyridine structure may facilitate interactions with enzymes or receptors involved in disease processes.
Comparative Analysis with Similar Compounds
The unique substitution pattern of the dichloropyridine ring distinguishes this compound from other carbamates. Below is a comparison table highlighting its characteristics against similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| This compound | Contains two chlorine atoms on the pyridine ring | Neuroprotective, anti-inflammatory |
| tert-Butyl 2,6-dichloroisonicotinate | Similar pyridine structure without carbamate | Antimicrobial |
| 2,6-Dichloro-N-methoxy-N-methylisonicotinamide | Contains methoxy group instead of carbamate | Potential neuroprotective effects |
Case Studies
- Neurodegenerative Disease Models : In studies examining the effects of similar compounds on neurodegenerative models (e.g., Alzheimer's), researchers found that these compounds could reduce neuroinflammation and promote neuronal survival .
- Inflammation in Animal Models : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
